1H-Pyrazolo[3,4-C]pyridin-5-amine is a heterocyclic compound characterized by a fused ring system that includes both a pyrazole and a pyridine ring. This compound is significant in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tropomyosin receptor kinases, which are implicated in various cancers. The compound's unique structure contributes to its relevance in pharmaceutical research and development.
1H-Pyrazolo[3,4-C]pyridin-5-amine can be synthesized through various methods, which highlight its versatility in chemical applications. It is cataloged under the Chemical Abstracts Service number 1049672-75-4 and has been the subject of numerous studies exploring its synthesis and biological properties .
This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and applications in drug development. Its classification as a heterocyclic compound makes it a valuable target for synthetic chemistry.
The synthesis of 1H-Pyrazolo[3,4-C]pyridin-5-amine can be achieved through multiple synthetic routes. A common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide to produce an intermediate, which is subsequently protected using PMB-chloride . Another approach includes the use of microwave-assisted synthesis techniques that enhance reaction efficiency and reduce environmental impact .
The synthesis typically involves:
1H-Pyrazolo[3,4-C]pyridin-5-amine features a fused structure comprising a pyrazole ring and a pyridine ring. The molecular formula is C7H8N4, with a molecular weight of 148.17 g/mol .
The structural characteristics include:
1H-Pyrazolo[3,4-C]pyridin-5-amine participates in various chemical reactions such as:
The compound's reactivity is attributed to its functional groups, allowing it to undergo diverse transformations that are essential for synthesizing more complex derivatives .
The mechanism of action for 1H-Pyrazolo[3,4-C]pyridin-5-amine primarily involves its interaction with tropomyosin receptor kinases. By binding to the active site of these kinases, it inhibits their activity, which is crucial for cell proliferation and differentiation.
Research indicates that compounds from this family exhibit significant inhibitory activity against tropomyosin receptor kinases with IC50 values in the nanomolar range. This suggests potent biological effects relevant for cancer treatment applications .
1H-Pyrazolo[3,4-C]pyridin-5-amine is typically presented as a solid with high purity (usually around 95%). Its melting point and solubility characteristics are essential for determining its suitability for various applications.
The compound's chemical properties include:
1H-Pyrazolo[3,4-C]pyridin-5-amine has several applications in scientific research:
Due to its bioactive properties, this compound is also explored in agrochemicals and other pharmaceutical developments aimed at treating various diseases.
Cyclocondensation reactions between functionalized pyrazole and pyridine units represent the most direct route to the 1H-pyrazolo[3,4-c]pyridine core. A particularly efficient approach utilizes 2-chloro-3-nitropyridine derivatives as key electrophilic precursors. These undergo nucleophilic displacement with ethyl acetoacetate under basic conditions (NaH, DMF) to yield pyridinyl ketoesters in 75-92% yield. Subsequent Japp-Klingemann reaction with arenediazonium tosylates generates azo intermediates, which undergo spontaneous cyclization upon treatment with pyrrolidine at 40°C. This one-pot sequence facilitates the formation of 1-aryl-6-nitro-1H-pyrazolo[3,4-c]pyridine-3-carboxylates (48-85% yield) through an unusual C→N acetyl migration mechanism, confirmed by NMR and X-ray crystallography [5].
Table 1: Cyclocondensation Approaches to 1H-Pyrazolo[3,4-c]pyridine Derivatives
Precursors | Conditions | Key Intermediate/Mechanism | Product | Yield (%) | Ref. |
---|---|---|---|---|---|
2-Chloro-3-nitropyridines + Ethyl acetoacetate | NaH, DMF, RT | Pyridinyl ketoesters | Ethyl 6-nitropyrazolo[3,4-c]pyridine-3-carboxylate | 75-92 | [5] |
Pyridinyl ketoesters + Arenediazonium tosylates | Pyridine, then pyrrolidine, 40°C | Azo compound → N-Acetyl-N-arylhydrazone (via C→N migration) | 1-Aryl-6-nitro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | 48-85 | [5] |
5-Halo-1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-ones | NaOMe/MeOH, reflux | Deacetylation | 5-Halo-1H-pyrazolo[3,4-c]pyridines | >90 | [4] |
Alternative routes employ 5-halo-1-acetylpyrazolo[3,4-c]pyridines, readily obtained via Huisgen indazole synthesis modified with dichloroethane (DCE) co-solvent. Efficient deacetylation (NaOMe/MeOH) provides the crucial 5-halo-1H-pyrazolo[3,4-c]pyridin-5-amines in >90% yield, serving as versatile scaffolds for further functionalization [4]. Microwave-assisted cyclocondensation significantly reduces reaction times (minutes vs. hours) and improves yields compared to conventional heating, highlighting advancements in green synthesis [7].
Regioselective functionalization of preformed 1H-pyrazolo[3,4-c]pyridin-5-amine cores relies heavily on palladium catalysis. Buchwald-Hartwig amination at the C5 position demonstrates broad applicability. Optimized conditions (Pd₂(dba)₃, rac-BINAP, NaO^tBu, THF) enable coupling of protected 5-bromopyrazolo[3,4-c]pyridines with diverse amines:
Table 2: Catalytic Functionalization Strategies
Reaction Type | Catalyst System | Substrate Scope | Regioselectivity | Yield Range (%) | Ref. |
---|---|---|---|---|---|
Buchwald-Hartwig Amination (C5) | Pd₂(dba)₃/rac-BINAP, NaO^tBu, THF | Primary alkylamines, Secondary amines, Aryl amines | C5-Br substitution | 62-75 | [4] |
Directed C-H Activation | Ir(ppy)₃, Visible light | Limited to specific directing groups | C3 (N1-protected) | 55-78 | [7] |
N-Alkylation | [Me₃O][BF₄], Base (e.g., K₂CO₃) | Trimethyloxonium tetrafluoroborate | N1 vs N2 dependent on protection | 85-92 | [4] |
Directed C-H functionalization at C3 is feasible using iridium catalysis under photoredox conditions (Ir(ppy)₃, visible light), although substrate scope is currently limited by the requirement for specific directing groups. This approach offers moderate yields (55-78%) but showcases the potential for C-H activation in this scaffold [7]. N-Alkylation regioselectivity is critically controlled by prior N-protection strategies. For instance, treatment of N1-SEM-protected bromo derivatives with strong alkylating agents like trimethyloxonium tetrafluoroborate ([Me₃O][BF₄]) cleanly affords N2-alkylated products in 85-92% yield [4].
Iridium-catalyzed C-H borylation provides a powerful tool for installing versatile boronate handles at the C3 position of protected 1H-pyrazolo[3,4-c]pyridin-5-amines. Employing conditions optimized for indazole chemistry (Ir(COD)OMe)₂, dtbpy, bis(pinacolato)diboron (B₂pin₂), in anhydrous THF at 80°C), both N1- and N2-SEM-protected 5-bromopyrazolo[3,4-c]pyridines undergo smooth borylation at C3. The resulting boronate esters are unstable to isolation but readily engage in in situ Suzuki-Miyaura cross-coupling:
Table 3: Tandem Borylation-Suzuki Cross-Coupling at C3
Protected Substrate | Borylation Conditions | Suzuki Conditions | Electrophile | Product Yield* (%) | Ref. |
---|---|---|---|---|---|
N1-SEM-5-Br-pyrazolo[3,4-c]pyridine | [Ir(COD)OMe]₂ (2.5 mol%), dtbpy (5 mol%), B₂pin₂, THF, 80°C | Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2.0 eq), DMAc, 80°C | 4-CF₃C₆H₄Br | 60 | [4] |
N1-SEM-5-Br-pyrazolo[3,4-c]pyridine | As above | As above | 3-PyridylBr | 47 | [4] |
N2-SEM-5-Br-pyrazolo[3,4-c]pyridine | As above | Pd(dppf)Cl₂ (5 mol%), Cs₂CO₃ (2.0 eq), CuCl (10 mol%), DMAc, 80°C | 4-MeOC₆H₄Br | 48 | [4] |
N2-SEM-5-Br-pyrazolo[3,4-c]pyridine | As above | As above + CuCl | 2-ThienylBr | 31 | [4] |
*Yields reported over borylation/coupling sequence.
This methodology enables efficient diversification at C3 with (hetero)aryl groups, crucial for structure-activity relationship (SAR) studies in medicinal chemistry. The use of CuCl as an additive for unstable boronates represents a significant technical advancement for this scaffold [4].
The strategic application of orthogonal protection and directed metalation enables sequential, vector-selective functionalization of 1H-pyrazolo[3,4-c]pyridin-5-amine scaffolds, mimicking hit-to-lead optimization pathways. Key protection strategies include:
Once protected, regioselective C7 functionalization is achieved using TMPMgCl·LiCl (Knochel-Hauser base). Optimal metalation of N1-SEM-protected substrates occurs at -40°C in THF. The resulting organomagnesium species exhibit broad reactivity:
Table 4: Vectorial Derivatization Strategies
Vector | Key Transformation | Conditions | Regiocontrol Strategy | Representative Product | Yield (%) | Ref. |
---|---|---|---|---|---|---|
N1 | Mesylation | Ms₂O, Pyridine, 0°C | Thermodynamic control | N1-Ms-5-Br-pyrazolo[3,4-c]pyridine | 92 | [4] |
N2 | SEM Protection | SEMCl, iPr₂NEt, RT | Steric bias of bulky base | N2-SEM-5-Br-pyrazolo[3,4-c]pyridine | 88 | [4] |
C7 | Metalation/Functionalization | TMPMgCl·LiCl, -40°C; then E⁺ (e.g., PhCHO, PhSSPh, DMF) | N1-protection directs ortho-metalation | 7-(Hydroxy(phenyl)methyl)-N1-SEM derivative | 55 | [4] |
C7 | Metalation/Negishi Coupling | TMPMgCl·LiCl, -40°C; then ZnCl₂, Pd(PPh₃)₄, ArI | As above | 7-Phenyl-N1-SEM-pyrazolo[3,4-c]pyridine | 83 | [4] |
Critically, metalation of N2-protected isomers occurs preferentially at C3, highlighting the profound influence of the protecting group on regiochemistry. Combining these strategies enables multi-vector derivatization. For example, sequential C3 borylation/Suzuki coupling, followed by C7 metalation/electrophilic quenching, and finalized by N-methylation/SEM deprotection, successfully generates complex, triply functionalized pyrazolo[3,4-c]pyridines – emulating a real-world medicinal chemistry optimization cascade [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9